3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the tetrahydrobenzothienopyrimidinone class, a fused heterocyclic scaffold combining thiophene and pyrimidine rings. This structure is synthesized via the Gewald reaction, involving cyclohexanone, ethyl cyanoacetate, sulfur, and secondary amines to form the core, followed by functionalization at positions 2 and 3 . Pyrimidine derivatives are pharmacologically significant due to their structural mimicry of endogenous molecules, enabling diverse biological interactions .
Properties
Molecular Formula |
C19H20N2OS2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-methyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N2OS2/c1-12-7-9-13(10-8-12)11-23-19-20-17-16(18(22)21(19)2)14-5-3-4-6-15(14)24-17/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
NVKGERPBZAOUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzothieno Core: The initial step involves the construction of the benzothieno core through cyclization reactions.
Introduction of the Pyrimidinone Ring: This step involves the formation of the pyrimidinone ring via condensation reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The methylbenzyl sulfanyl moiety (-S-CH2-C6H4-CH3) undergoes nucleophilic substitution under specific conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Thiol-disulfide exchange | RSH (thiols), base (e.g., K2CO3), DMF, 80°C | R-S-substituted derivative | 60–75 | |
| Alkylation | Alkyl halides (R-X), Et3N, CH3CN, reflux | Alkylated sulfanyl derivatives | 55–80 |
-
Mechanism : Deprotonation of the sulfanyl group generates a thiolate intermediate, which attacks electrophilic reagents (e.g., alkyl halides).
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Oxidation State | Reference |
|---|---|---|---|---|
| H2O2 (30%) | CH3COOH, 25°C, 6 hr | Sulfoxide (-SO-) | +2 | |
| mCPBA | DCM, 0°C → 25°C, 12 hr | Sulfone (-SO2-) | +4 |
-
Application : Sulfone derivatives show enhanced electrophilicity, enabling further functionalization.
Cycloaddition Reactions
The thieno-pyrimidine core participates in [4+2] cycloadditions due to electron-deficient regions:
-
Mechanistic Insight : The conjugated π-system of the thieno-pyrimidine ring acts as a diene, with electron-withdrawing groups (e.g., pyrimidinone) enhancing reactivity .
Functionalization of the Pyrimidinone Ring
The 4(3H)-pyrimidinone moiety undergoes condensation and ring-modification reactions:
| Reaction Type | Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Condensation with amines | R-NH2, POCl3, reflux, 8 hr | 4-Aminopyrimidine derivatives | Requires POCl3 activation | |
| Halogenation | PCl5, DCM, 0°C → 25°C, 4 hr | 4-Chloropyrimidine intermediate | Enables cross-coupling |
Electrophilic Aromatic Substitution
The benzothieno ring undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing groups:
| Electrophile | Conditions | Position Substituted | Yield (%) | Reference |
|---|---|---|---|---|
| HNO3 (fuming) | H2SO4, 0°C, 2 hr | C-5 or C-7 | 40–50 | |
| Br2 (1 equiv) | FeBr3, DCM, 25°C, 6 hr | C-6 | 55 |
-
Directing Effects : The sulfanyl and pyrimidinone groups deactivate the ring but direct electrophiles to meta/para positions.
Reductive Modifications
The tetrahydrobenzothieno moiety can undergo hydrogenation:
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H2 (1 atm) | Pd/C, EtOH, 25°C, 12 hr | Fully saturated benzothieno derivative | Complete reduction |
Stability Under Acidic/Basic Conditions
The compound demonstrates moderate stability:
| Condition | Outcome | Degradation (%) | Reference |
|---|---|---|---|
| 1M HCl, 25°C, 24 hr | Partial hydrolysis of sulfanyl group | 20–30 | |
| 1M NaOH, 25°C, 24 hr | Ring-opening at pyrimidinone | 40–60 |
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of tetrahydrobenzothienopyrimidinones are heavily influenced by substituents at positions 2 (sulfanyl group) and 3 (alkyl/aryl groups). Key analogues and their properties are summarized below:
Key Observations:
- Electron-Donating Groups (e.g., methyl) : The target compound’s 4-methylbenzylsulfanyl group balances hydrophobicity and solubility, favoring membrane permeability.
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Analogues with chlorinated or trifluoromethyl groups exhibit enhanced binding to hydrophobic enzyme pockets, as seen in antihyperlipaemic and antimicrobial studies .
- Aromatic vs. Alkyl Substituents : Aryl groups at position 3 (e.g., 4-methylphenyl) may improve target engagement via π-π stacking, whereas alkyl groups like methyl simplify synthetic routes .
Biological Activity
3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothienopyrimidine derivatives. Its molecular formula is , with a molecular weight of approximately 272.36 g/mol. The structure includes a tetrahydrobenzothieno ring and a sulfanyl group attached to a methylbenzyl moiety.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common method includes the formation of the benzothieno core followed by the introduction of the sulfanyl and methyl groups through nucleophilic substitution reactions. Detailed synthetic routes can vary based on the desired yield and purity.
Antitumor Activity
Research has shown that compounds similar to 3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antitumor properties. A study demonstrated that derivatives of benzothienopyrimidine can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against several bacterial strains. Preliminary studies indicated that it possesses moderate antibacterial effects, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria .
The biological activity of 3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may also interact with receptors that regulate cell growth and apoptosis .
Study 1: Antitumor Efficacy
In a recent study published in Pharmaceutical Sciences, researchers synthesized various derivatives of benzothienopyrimidine and tested their efficacy against breast cancer cells. The results indicated that certain modifications to the structure enhanced cytotoxicity significantly compared to standard chemotherapeutic agents .
Study 2: Antimicrobial Screening
A separate investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that while it exhibited lower activity compared to established antibiotics, its unique structure suggests potential for further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
